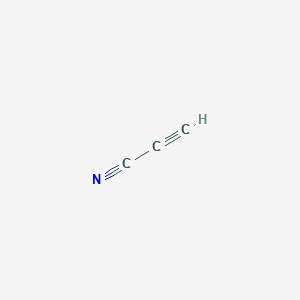

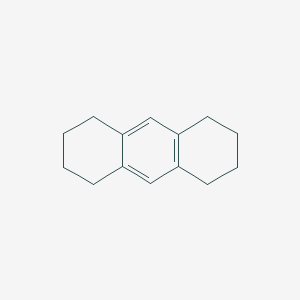

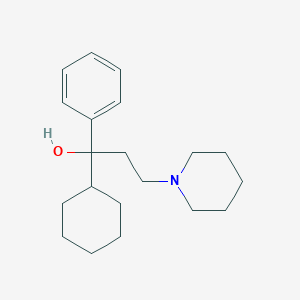

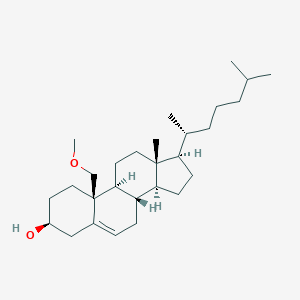

![molecular formula C8H15NO B089799 1-Oxa-8-azaspiro[4.5]decane CAS No. 176-92-1](/img/structure/B89799.png)

1-Oxa-8-azaspiro[4.5]decane

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Oxa-8-azaspiro[4.5]decane and its derivatives involves several key strategies. Ogurtsov and Rakitin (2020) developed a convenient method to synthesize new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents, highlighting its potential for the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, Tian et al. (2020) focused on synthesizing and evaluating this compound derivatives as selective σ1 receptor ligands, demonstrating the compound's versatility in drug development (Tian et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals insights into their chemical behavior. Wen (2002) presented the crystal structure of a 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, showing that the cyclohexyl ring adopts a chair conformation, emphasizing the compound's chiral nature (Wen, 2002).

Chemical Reactions and Properties

This compound derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. Rashevskii et al. (2020) explored the enhanced reactivity of certain this compound derivatives in the Castagnoli-Cushman reaction with imines, highlighting their broad substrate scope (Rashevskii et al., 2020).

Aplicaciones Científicas De Investigación

. Pertenece a la familia de compuestos espiro, que generalmente se forman por la fusión de dos moléculas cíclicas. Este compuesto fue sintetizado por primera vez por Jacobsen et al. en 2000 y desde entonces ha sido objeto de numerosos estudios debido a su estructura molecular única y sus diversas propiedades.

Aplicaciones en experimentos científicos

“1-Oxa-8-azaspiro[4.5]decane” ha sido evaluado como agonista muscarínico M1 para el tratamiento sintomático de la demencia de tipo Alzheimer . Los compuestos se probaron para la afinidad al receptor muscarínico central M1 y M2 y las actividades muscarínicas in vivo .

Mecanismo De Acción

Target of Action

1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as selective σ1 receptor ligands . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in the regulation of various psychopharmacological effects.

Mode of Action

The exact mode of action of 1-Oxa-8-azaspiro[4It is known that all seven ligands of this compound exhibited nanomolar affinity for σ1 receptors . This suggests that the compound may bind to these receptors and modulate their activity.

Pharmacokinetics

The pharmacokinetic properties of 1-Oxa-8-azaspiro[4One study reported high initial brain uptake of a radiolabeled derivative of this compound in mice . This suggests that the compound may have good central nervous system penetration, which is important for its potential use in neurological applications.

Safety and Hazards

The safety data sheet for 1-Oxa-8-azaspiro[4.5]decane indicates that it is a combustible liquid and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Research suggests that 1-Oxa-8-azaspiro[4.5]decane could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Other studies have also indicated the potential of this compound and its derivatives in the treatment of neurological diseases .

Propiedades

IUPAC Name |

1-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOWXUQJLOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620325 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176-92-1 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B89741.png)